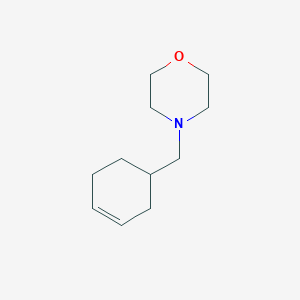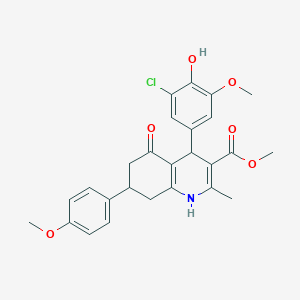![molecular formula C16H15Cl2NO4S B4962462 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate, also known as DMTP, is a pyridine-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTP has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. In addition, this compound has been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of ROS and pro-inflammatory cytokines, while increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the study of this compound in animal models of various diseases to further understand its therapeutic potential. Additionally, the development of this compound-based therapeutics for the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases is an area of active research.
Métodos De Síntesis
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate can be synthesized using a multi-step process that involves the reaction of 2,6-dichlorothiophenol with 2-methyl-5-vinylpyridine, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-[2-(2,6-dichlorophenyl)sulfanylethyl]-2-methylpyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NS.C2H2O4/c1-10-5-6-11(9-17-10)7-8-18-14-12(15)3-2-4-13(14)16;3-1(4)2(5)6/h2-6,9H,7-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFOGUNZANRCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCSC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)


![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)


![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)

![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

